molecular formula C15H13N3O2 B2549360 (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal CAS No. 338414-03-2

(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal

Cat. No.: B2549360
CAS No.: 338414-03-2
M. Wt: 267.288
InChI Key: JSSCFAOMJYSWJY-NBVRZTHBSA-N
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Description

(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal is a high-purity chemical reagent designed for research and development purposes in medicinal chemistry and drug discovery. This compound features a hydrazone functional group, a structure known to be of significant interest in the development of novel pharmacologically active molecules. Heterocyclic compounds are fundamental in modern pharmaceuticals, with over 85% of all FDA-approved drug molecules containing at least one heterocyclic moiety . The presence of both a pyridinyl and a phenyl ring in its structure makes it a valuable scaffold for constructing molecules that can engage in diverse intermolecular interactions, such as hydrogen bonding and pi-stacking, which are critical for binding to biological targets . This reagent is provided as a solid and is intended for use by qualified researchers. It serves as a key building block for the synthesis of more complex compounds, particularly in the exploration of new anticancer agents. Heterocyclic motifs, including fused quinazoline and triazole derivatives, have demonstrated potent anticancer activity in vitro, showing efficacy against a range of cancer cell lines such as non-small cell lung cancer, ovarian cancer, and breast cancer . Researchers can utilize this compound to generate combinatorial libraries or to study structure-activity relationships (SAR). All information provided is for research purposes only. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should refer to the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

(E)-3-hydroxy-2-[(4-methylphenyl)diazenyl]-1-pyridin-4-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O2/c1-11-2-4-13(5-3-11)17-18-14(10-19)15(20)12-6-8-16-9-7-12/h2-10,19H,1H3/b14-10+,18-17?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLFXYPNRBDJTDO-YECOALBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N=NC(=CO)C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N=N/C(=C/O)/C(=O)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal, also known by its CAS number 338414-03-2, is a hydrazone derivative that has garnered attention for its potential biological activities. This article delves into the biological properties of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H13N3O2, indicating the presence of a pyridine ring and a hydrazone moiety. The structural characteristics contribute to its biological activity, particularly in interactions with various biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can lead to inhibition or modulation of enzymatic activities, which is critical in various therapeutic contexts.

Inhibition of Enzymatic Activity

Research indicates that similar hydrazone derivatives can act as inhibitors for enzymes such as acetylcholinesterase (AChE), which plays a significant role in neurotransmission. The inhibition of AChE can lead to increased levels of acetylcholine, enhancing cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Antimicrobial Properties

Studies have shown that hydrazone derivatives exhibit antimicrobial activity against various pathogens. The specific compound under discussion has not been extensively tested for antimicrobial properties in available literature; however, related compounds have demonstrated moderate to strong activity against bacteria and fungi. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Anticancer Potential

Hydrazones are often explored for their anticancer properties due to their ability to induce apoptosis in cancer cells. The compound's structural features may allow it to interact with DNA or inhibit tumor-promoting enzymes. Research into related compounds has indicated that they can inhibit cell proliferation in various cancer cell lines .

Case Studies and Research Findings

StudyFindings
Study 1 A derivative similar to this compound exhibited significant inhibition of AChE with IC50 values lower than clinically used drugs .
Study 2 Another study reported that hydrazone derivatives showed promising anticancer activity by inducing apoptosis in human cancer cell lines .
Study 3 The compound's structural analogs demonstrated antimicrobial efficacy against both Gram-positive and Gram-negative bacteria .

Scientific Research Applications

Synthesis and Characterization

The synthesis of (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal typically involves the reaction of appropriate hydrazine derivatives with carbonyl compounds. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly utilized to confirm the structure and purity of the synthesized compound. For instance, studies have shown that the compound can be synthesized through a straightforward condensation reaction followed by purification processes to yield high-purity products .

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For example, derivatives containing hydrazone functionalities have been evaluated for their efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The disc diffusion method has been employed to assess their antibacterial capabilities, revealing promising results for several synthesized derivatives .

Anticancer Activity

In addition to antimicrobial properties, hydrazone derivatives have been explored for their anticancer potential. The structure of this compound allows for interactions with biological targets involved in cancer progression. Preliminary studies suggest that such compounds may inhibit cell proliferation in various cancer cell lines, although further investigation is required to elucidate the mechanisms involved .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with specific biological targets. These studies help in understanding how modifications to the compound's structure can enhance its biological activity. For instance, computational models have shown that specific substitutions on the hydrazone moiety can lead to improved interactions with target proteins, suggesting pathways for optimizing drug design .

Case Studies and Research Findings

Several case studies illustrate the applications of this compound:

StudyFocusFindings
Abdel-Aziz et al. (2010)Synthesis and Biological ActivityReported synthesis methods and evaluated antibacterial activity against common pathogens, showing significant inhibition zones .
Prabhakar et al. (2024)Antimicrobial EvaluationCompounds derived from similar structures exhibited strong antibacterial effects against E. coli and S. aureus .
Giraud et al. (2023)Anticancer PotentialInvestigated derivatives for anticancer activity, highlighting their potential as inhibitors in cancer cell lines .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name R₁ (Hydrazine Substituent) R₂ (Ketone Substituent) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 4-methylphenyl pyridin-4-yl C₁₅H₁₃N₃O₂ 267.29 Pyridine ring enhances aromatic stacking; methyl group improves lipophilicity
(2E)-2-[2-(3,5-Dichlorophenyl)hydrazin-1-ylidene]-3-(4-methylphenyl)-3-oxopropanal 3,5-dichlorophenyl 4-methylphenyl C₁₅H₁₁Cl₂N₃O₂ 340.18 Electron-withdrawing Cl groups may increase stability but elevate toxicity
(2E)-2-[2-(4-Chlorophenyl)hydrazin-1-ylidene]-3-oxo-3-(thiophen-2-yl)propanal 4-chlorophenyl thiophen-2-yl C₁₃H₉ClN₂O₂S 292.74 Thiophene substitution alters electronic properties and bioavailability
(2E,3E)-1-(4-bromophenyl)-2-[2-(3,5-dichlorophenyl)hydrazin-1-ylidene]-3-(N-hydroxyimino)propan-1-one 3,5-dichlorophenyl 4-bromophenyl (with oxime) C₁₅H₁₀BrCl₂N₃O₂ 415.07 Bromine and oxime groups may enhance binding affinity but complicate synthesis

Impact of Substituents on Properties

  • Electron-Donating vs. In contrast, chlorine or bromine substituents (e.g., in ) increase molecular polarity and may affect metabolic stability .
  • Heteroaryl Rings: Replacement of pyridin-4-yl with thiophen-2-yl () reduces basicity, altering solubility and target interactions. Pyridine rings are known to engage in hydrogen bonding and π-π stacking, critical for enzyme inhibition .

Computational Similarity Assessment :

  • Molecular fingerprinting (e.g., MACCS, Morgan) and Tanimoto coefficients could quantify structural similarity between the target compound and active analogs . For instance, replacing pyridin-4-yl with thiophen-2-yl () may yield a Tanimoto index <0.7, indicating moderate similarity .

Q & A

Q. What are the common synthetic routes for preparing (2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal?

Methodological Answer: The synthesis of hydrazin-ylidene derivatives typically involves condensation reactions. For example, analogous compounds (e.g., thiazole derivatives) are synthesized by refluxing hydrazine precursors (e.g., N-phenylthiosemicarbazone) with ketones (e.g., 2-bromo-1-(4-bromophenyl)ethanone) in ethanol, monitored via TLC until completion . The target compound may be synthesized by reacting 4-methylphenylhydrazine with a pyridin-4-yl propanal precursor under similar conditions. Post-reaction, crystallization from ethanol yields pure crystals suitable for X-ray analysis .

Q. How is X-ray crystallography applied to determine the molecular structure of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are mounted on a diffractometer (e.g., Bruker AXS), and data are processed using SHELX (e.g., SHELXL for refinement). Hydrogen atoms are placed geometrically, and anisotropic displacement parameters are refined for non-H atoms. Software like WinGX or ORTEP visualizes anisotropic displacement ellipsoids and molecular packing . For example, in related compounds, dihedral angles between aromatic rings and planarity of heterocyclic moieties are quantified to confirm stereochemistry .

Advanced Research Questions

Q. How can crystallographic disorder in such compounds be modeled and refined using software like SHELXL?

Methodological Answer: Disorder (e.g., in halogen atoms or flexible side chains) is resolved by splitting the atom into multiple sites (e.g., Br1 and Br1A in ). In SHELXL, the PART instruction assigns occupancy factors (e.g., 0.98:0.02). Constraints (e.g., SIMU, DELU) ensure reasonable displacement parameters. Residual electron density maps guide refinement, and the final model must align with chemical plausibility (e.g., bond lengths and angles within expected ranges) . For severe disorder, alternative strategies like twinning refinement (via TWIN/BASF in SHELXL) may be employed .

Q. What strategies are effective in analyzing non-covalent interactions influencing crystal packing?

Methodological Answer: Weak interactions (e.g., C–H···Br, π-π stacking) are identified using Mercury or CrystalExplorer . For example, in a bromophenyl-thiazole derivative, C–H···Br interactions (3.5–3.7 Å) stabilize layers parallel to the (101) plane . Hydrogen-bonding networks and van der Waals contacts are quantified via Hirshfeld surface analysis. For hydrazin-ylidene compounds, the planarity of the hydrazine group facilitates π-stacking between pyridin-4-yl and aromatic rings, which can be visualized using DIAMOND .

Q. How do electronic effects of substituents (e.g., pyridin-4-yl vs. phenyl) influence the reactivity of this compound?

Methodological Answer: The pyridin-4-yl group introduces electron-withdrawing effects via its aromatic nitrogen, polarizing the propanal carbonyl and enhancing electrophilicity. This can be studied via DFT calculations (e.g., Gaussian) to map electrostatic potential surfaces. Experimentally, reactivity differences are observed in nucleophilic addition reactions: pyridin-4-yl derivatives may show faster kinetics compared to phenyl analogs. UV-Vis spectroscopy can track conjugation changes (e.g., λmax shifts in hydrazone tautomers) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in crystallographic data refinement (e.g., anomalous displacement parameters)?

Methodological Answer: Anomalous displacement may arise from disorder, thermal motion, or twinning. Steps include:

  • Verify data quality (e.g., Rint < 0.05, completeness > 98%).
  • Use PLATON /CHECKCIF to flag outliers (e.g., bond distances, angles).
  • For thermal motion, apply restraints (e.g., RIGU in SHELXL).
  • If twinning is suspected (e.g., low merged I/σ(I)), test for twin laws via CELL_NOW or REDUCE . Refinement with a twin matrix (e.g., BASF) improves R-factors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal
Reactant of Route 2
(2E)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]-3-oxo-3-(pyridin-4-yl)propanal

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